Cas no 1311313-89-9 (N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide)

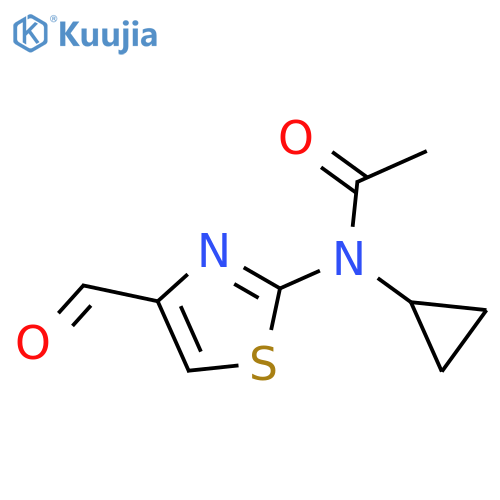

1311313-89-9 structure

商品名:N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

CAS番号:1311313-89-9

MF:C9H10N2O2S

メガワット:210.252900600433

CID:4587598

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide

-

- インチ: 1S/C9H10N2O2S/c1-6(13)11(8-2-3-8)9-10-7(4-12)5-14-9/h4-5,8H,2-3H2,1H3

- InChIKey: JKWPJSMCAWSTDD-UHFFFAOYSA-N

- ほほえんだ: C(N(C1CC1)C1=NC(C=O)=CS1)(=O)C

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-78040-0.5g |

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

1311313-89-9 | 95.0% | 0.5g |

$407.0 | 2025-02-22 | |

| Enamine | EN300-78040-1.0g |

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

1311313-89-9 | 95.0% | 1.0g |

$528.0 | 2025-02-22 | |

| A2B Chem LLC | AV70023-500mg |

N-Cyclopropyl-n-(4-formyl-1,3-thiazol-2-yl)acetamide |

1311313-89-9 | 95% | 500mg |

$464.00 | 2024-04-20 | |

| A2B Chem LLC | AV70023-2.5g |

N-Cyclopropyl-n-(4-formyl-1,3-thiazol-2-yl)acetamide |

1311313-89-9 | 95% | 2.5g |

$1124.00 | 2024-04-20 | |

| Aaron | AR01AJ8Z-50mg |

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

1311313-89-9 | 95% | 50mg |

$164.00 | 2025-02-09 | |

| A2B Chem LLC | AV70023-1g |

N-Cyclopropyl-n-(4-formyl-1,3-thiazol-2-yl)acetamide |

1311313-89-9 | 95% | 1g |

$591.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1331957-250mg |

n-Cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

1311313-89-9 | 95% | 250mg |

¥5443.00 | 2024-08-09 | |

| 1PlusChem | 1P01AJ0N-100mg |

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

1311313-89-9 | 95% | 100mg |

$204.00 | 2025-03-19 | |

| A2B Chem LLC | AV70023-5g |

N-Cyclopropyl-n-(4-formyl-1,3-thiazol-2-yl)acetamide |

1311313-89-9 | 95% | 5g |

$1646.00 | 2024-04-20 | |

| Aaron | AR01AJ8Z-250mg |

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide |

1311313-89-9 | 95% | 250mg |

$322.00 | 2025-02-09 |

N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide 関連文献

-

1. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1311313-89-9 (N-cyclopropyl-N-(4-formyl-1,3-thiazol-2-yl)acetamide) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量